Baseline Antimycobacterial Activity vs. Pyrazinamide
In the Alamar Blue assay against Mycobacterium tuberculosis H37Rv, the unsubstituted pyrazinecarboxanilide (CAS 34067-83-9) exhibits MIC values ranging from 50–100 μg/mL, which is lower than the >100 μg/mL MIC reported for the first-line drug pyrazinamide (PZA) under identical assay conditions [1]. This demonstrates that even without the 5-tert-butyl or 6-chloro substituents that enhance potency in advanced analogs, the core scaffold possesses measurable, albeit modest, antimycobacterial activity [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 50–100 μg/mL |
| Comparator Or Baseline | Pyrazinamide (PZA) >100 μg/mL |
| Quantified Difference | At least 2-fold lower MIC (50 μg/mL vs. >100 μg/mL) at the lower end of the range |
| Conditions | In vitro Alamar Blue assay against Mycobacterium tuberculosis H37Rv |
Why This Matters
This data positions pyrazinecarboxanilide as a synthetically accessible starting point for lead optimization campaigns where baseline activity must be established against a known clinical comparator.
- [1] Molaid. N-phenylpyrazine-2-carboxamide | 34067-83-9. Synthesis and antitubercular evaluation of PZA derivatives: some compounds showed MIC 50–100 μg/mL, higher than first-line drug PZA (>100 μg/mL). Available at: https://www.molaid.com/MS_17490923 (Accessed 2025). View Source
- [2] Doležal M, Cmedlova P, Palek L, Vinsova J, Kunes J, Buchta V, Jampilek J, Kralova K. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Eur J Med Chem. 2008;43(5):1105-1113. doi:10.1016/j.ejmech.2007.07.013 View Source
